An In-depth Technical Guide to 5-Aminoisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Aminoisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Isoindolinone Core and Its Significance
The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in the architecture of numerous naturally occurring compounds and synthetic molecules with profound biological activities.[1] This privileged scaffold has garnered significant interest from the scientific community for decades, leading to its incorporation into a wide array of therapeutic agents.[1] The structural rigidity and synthetic tractability of the isoindolinone core make it an ideal starting point for the development of novel drugs targeting a range of chronic diseases.[1] The strategic placement of functional groups, such as an amino group, on this scaffold can dramatically influence its biological profile and target specificity.[2] This guide provides a comprehensive overview of 5-Aminoisoindolin-1-one, a key derivative with emerging importance in medicinal chemistry.
Part 1: Chemical Structure and Physicochemical Properties
5-Aminoisoindolin-1-one is an organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrolidinone ring.[2] The defining feature of this molecule is the amino group substituted at the 5th position of the isoindolinone core.
Chemical Structure:
Systematic Information:
-
IUPAC Name: 5-amino-2,3-dihydroisoindol-1-one[2]
-
CAS Number: 222036-66-0[3]
-
Molecular Formula: C₈H₈N₂O[3]
-
Molecular Weight: 148.16 g/mol [3]
A summary of its key physicochemical properties is presented in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Melting Point | 197-199 °C | [4] |
| Boiling Point (Predicted) | 520.0 ± 50.0 °C | [4] |
| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 15.12 ± 0.20 | [4] |
| Appearance | Yellow solid | [4] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |
Part 2: Synthesis of Aminoisoindolinones: A Methodological Approach
The synthesis of isoindolinone derivatives has been an area of active research, with numerous methods developed to access this important scaffold.[5][6][7] A common and effective strategy involves the reductive amination and subsequent cyclization of 2-formylbenzoates or related precursors. The following protocol provides a representative, field-proven method that can be adapted for the synthesis of 5-Aminoisoindolin-1-one, starting from a suitably substituted benzaldehyde.
Experimental Protocol: Reductive Amidation for Isoindolinone Synthesis
This protocol is based on the principle of forming an imine from an aldehyde and an amine, followed by an intramolecular cyclization.
Step 1: Imine Formation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-amino-2-formylbenzoic acid (or its methyl ester) in a suitable solvent such as ethanol or methanol.
-
Add 1.1 equivalents of a suitable amine source, such as ammonium hydroxide or a primary amine, to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reductive Cyclization
-
Once imine formation is complete, add a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) is a commonly used and effective choice for this transformation. Add 1.5 equivalents of NaBH₄ portion-wise to control the reaction rate and temperature.
-
After the addition of the reducing agent, heat the reaction mixture to reflux for 4-6 hours. The intramolecular cyclization will occur during this step to form the isoindolinone ring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaBH₄ by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Aminoisoindolin-1-one.
Causality Behind Experimental Choices:
-
The choice of a protic solvent like ethanol or methanol facilitates both the imine formation and the subsequent reduction.
-
The use of an excess of the amine source drives the imine formation equilibrium towards the product.
-
Portion-wise addition of NaBH₄ is a critical safety measure to control the exothermic reaction.
-
Refluxing the reaction mixture provides the necessary energy for the intramolecular cyclization to proceed at a reasonable rate.
Part 3: Applications in Drug Discovery and Research
The isoindolinone scaffold is a key pharmacophore in a variety of therapeutic agents. 5-Aminoisoindolin-1-one and its derivatives have shown promise in several areas of drug discovery, most notably as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[8]
Role as PARP Inhibitors
PARP enzymes, particularly PARP1, are crucial for DNA repair.[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, causing selective cancer cell death.[9][10] Isoindolinone-based compounds have been identified as potent PARP1 inhibitors.[8] The amino group at the 5-position can be a key interaction point within the enzyme's active site, or it can serve as a handle for further chemical modification to optimize potency and selectivity.[2]
Signaling Pathway of PARP Inhibition in Cancer Therapy
The following diagram illustrates the mechanism of action of PARP inhibitors in the context of cancer cells with homologous recombination deficiency (HRD), such as those with BRCA mutations.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Other Potential Applications
Beyond PARP inhibition, aminoisoindolinones are being explored for other therapeutic applications. The amino group provides a versatile point for derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets.[2] For instance, derivatives of aminoisoindolinones have been investigated as inhibitors of other enzymes and as ligands for various receptors.[]
Part 4: Spectroscopic Analysis and Characterization
The structural elucidation of 5-Aminoisoindolin-1-one and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine (NH₂) and amide (NH) protons. The aromatic region would display a characteristic splitting pattern corresponding to the substitution on the benzene ring.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would reveal signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon.[12][13]
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the lactam, N-H stretching of the amine and amide groups, and C-H stretching of the aromatic and aliphatic protons.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of C₈H₈N₂O.[12]
Part 5: Safety and Handling
5-Aminoisoindolin-1-one should be handled with the appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Conclusion
5-Aminoisoindolin-1-one represents a valuable building block in the field of medicinal chemistry. Its unique structural features and synthetic accessibility make it an attractive starting point for the design and development of novel therapeutic agents. The proven success of the isoindolinone scaffold in targeting enzymes like PARP highlights the potential of 5-Aminoisoindolin-1-one and its derivatives to contribute to the next generation of targeted therapies for a variety of diseases. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.
References
-
PubChem. (n.d.). 5-Amino-3-methylideneisoindol-1-one. Retrieved from [Link]
- Hopkins, B. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). 5-amino-2-(4-propan-2-ylphenyl)-3H-isoindol-1-one. Retrieved from [Link]
- Royal Society of Chemistry. (2014).
- Khadka, D. B., et al. (2011). Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry.
- Wang, Y., et al. (2007). [Inhibitory effect of 5-aminoisoquinolinone on PARP activity in colon carcinoma cell line HT-29]. Ai Zheng.
- American Chemical Society. (2022).
-
ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved from [Link]
- Al-Ghraiybah, N. F., et al. (2021). 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism. Molecules.
-
National Institutes of Health. (n.d.). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(4-chlorophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 5-aminoisoquinolin-1(2H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of C-5 substituted isoindoline-1,3-dione linked with.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-4-(4-amino-1-oxoisoindolin-2-YL)-5-oxopentanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
Sources
- 1. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-Aminoisoindolin-1-one | 366452-98-4 [smolecule.com]
- 3. CAS 222036-66-0 | 5-Aminoisoindolin-1-one - Synblock [synblock.com]
- 4. 5-Aminoisoindolin-1-one price,buy 5-Aminoisoindolin-1-one - chemicalbook [chemicalbook.com]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
